molecular formula C9H8F3NO3 B14243335 2,3,6-Trifluoro-L-tyrosine CAS No. 182756-63-4

2,3,6-Trifluoro-L-tyrosine

Cat. No.: B14243335
CAS No.: 182756-63-4
M. Wt: 235.16 g/mol
InChI Key: LVKGBSFEYFVENX-YFKPBYRVSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3,6-Trifluoro-L-tyrosine typically involves the selective introduction of fluorine atoms into the aromatic ring of tyrosine. One common method is the trifluoromethylation of indoles using reagents such as trifluoromethyl sulfonic acid sodium salt (CF₃SO₂Na) under metal-free conditions . This method is efficient and environmentally friendly, producing the desired product in good yield.

Industrial Production Methods: Industrial production of fluorinated compounds often involves enzymatic synthesis. Enzymes such as fluorinases are used to catalyze the formation of carbon-fluorine bonds under mild conditions. This method is advantageous due to its selectivity and efficiency .

Chemical Reactions Analysis

Types of Reactions: 2,3,6-Trifluoro-L-tyrosine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinonoid intermediates.

    Reduction: Reduction reactions can modify the fluorinated aromatic ring.

    Substitution: Fluorine atoms can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinonoid intermediates, while substitution reactions can introduce various functional groups into the aromatic ring .

Scientific Research Applications

2,3,6-Trifluoro-L-tyrosine has numerous applications in scientific research:

    Chemistry: It is used as a tool to study the stability, structure, and function of proteins.

    Biology: The compound is incorporated into proteins to investigate enzyme kinetics and protein-ligand interactions.

    Medicine: Fluorinated amino acids are used in the development of therapeutic proteins and vaccines due to their enhanced stability and biological activity.

    Industry: The compound is used in the production of pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of 2,3,6-Trifluoro-L-tyrosine involves its interaction with specific molecular targets. For instance, it targets the enzyme superoxide dismutase in mitochondria, affecting the enzyme’s activity and stability.

Comparison with Similar Compounds

  • 3-Fluoro-L-tyrosine
  • 2,3,5-Trifluoro-L-tyrosine
  • 2,6-Difluoro-L-tyrosine

Comparison: 2,3,6-Trifluoro-L-tyrosine is unique due to the specific positioning of fluorine atoms on the aromatic ring. This positioning significantly affects its chemical reactivity and biological activity compared to other fluorinated tyrosine analogues. For example, 3-Fluoro-L-tyrosine targets different molecular pathways and exhibits different reactivity patterns .

Properties

CAS No.

182756-63-4

Molecular Formula

C9H8F3NO3

Molecular Weight

235.16 g/mol

IUPAC Name

(2S)-2-amino-3-(2,3,6-trifluoro-4-hydroxyphenyl)propanoic acid

InChI

InChI=1S/C9H8F3NO3/c10-4-2-6(14)8(12)7(11)3(4)1-5(13)9(15)16/h2,5,14H,1,13H2,(H,15,16)/t5-/m0/s1

InChI Key

LVKGBSFEYFVENX-YFKPBYRVSA-N

Isomeric SMILES

C1=C(C(=C(C(=C1F)C[C@@H](C(=O)O)N)F)F)O

Canonical SMILES

C1=C(C(=C(C(=C1F)CC(C(=O)O)N)F)F)O

Origin of Product

United States

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